An In-depth Technical Guide to Ethyl 4-(piperazin-1-yl)benzoate: A Cornerstone Scaffold in Modern Drug Discovery
An In-depth Technical Guide to Ethyl 4-(piperazin-1-yl)benzoate: A Cornerstone Scaffold in Modern Drug Discovery
This guide provides a comprehensive technical overview of Ethyl 4-(piperazin-1-yl)benzoate, a pivotal building block in contemporary medicinal chemistry. We will delve into its fundamental physicochemical properties, established synthetic routes, and its versatile applications in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their research endeavors.
Introduction: The Strategic Importance of the Piperazine Moiety
Ethyl 4-(piperazin-1-yl)benzoate, identified by its CAS Number 80518-57-6, is a bifunctional organic molecule that has garnered significant interest in the pharmaceutical sciences.[1][2][3] Its structure marries a para-substituted ethyl benzoate group with a piperazine ring. The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry.[4][5] Its unique physicochemical properties, including high polarity, structural rigidity, and the capacity for hydrogen bond formation, often impart favorable pharmacokinetic profiles to drug candidates, such as enhanced aqueous solubility and oral bioavailability.[4][5] Consequently, Ethyl 4-(piperazin-1-yl)benzoate serves as a versatile starting material for the synthesis of a diverse array of biologically active compounds.[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a starting material is critical for its effective use in synthesis and formulation. The key properties of Ethyl 4-(piperazin-1-yl)benzoate are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 80518-57-6 | [1][2][3][6][7] |
| Molecular Formula | C13H18N2O2 | [1][2][3][6][7] |
| Molecular Weight | 234.29 g/mol | [1][7] |
| Melting Point | 100 - 105 °C | [3][6][8] |
| Boiling Point | 388.9 ± 27.0 °C at 760 mmHg | [6][8] |
| Appearance | Colorless to light yellow crystalline powder | [3] |
| Purity | Typically ≥ 97% | [1][8] |
| IUPAC Name | ethyl 4-(piperazin-1-yl)benzoate | [7] |
| Synonyms | 4-(1-Piperazinyl)benzoic acid ethyl ester, Ethyl 4-piperazinobenzoate, N-(4-Ethoxycarbonylphenyl)piperazine | [1][3][6] |
Synthesis and Methodology
The synthesis of Ethyl 4-(piperazin-1-yl)benzoate is well-documented, with a common and efficient method involving the reaction of ethyl 4-aminobenzoate with bis-(2-chloroethyl)-amine hydrochloride.[9][10] This reaction proceeds via a double N-alkylation to form the piperazine ring.
Reaction Mechanism and Rationale
The synthesis involves the initial nucleophilic attack of the primary amine of ethyl 4-aminobenzoate on one of the electrophilic chloroethyl groups of bis-(2-chloroethyl)-amine. This is followed by an intramolecular cyclization where the secondary amine attacks the remaining chloroethyl group, forming the piperazine ring. The addition of a base, such as potassium carbonate, is crucial to neutralize the hydrogen chloride generated during the reaction, thereby driving the equilibrium towards product formation.[9]
Experimental Protocol: Synthesis of Ethyl 4-(piperazin-1-yl)benzoate Hydrochloride
This protocol is adapted from established synthetic procedures.[9]
Materials:
-
Ethyl 4-aminobenzoate
-
bis-(2-chloroethyl)-amine hydrochloride
-
n-Butanol
-
Anhydrous potassium carbonate
-
Ethanol
-
Diethyl ether
Procedure:
-
A mixture of ethyl 4-aminobenzoate (0.24 mole), n-butanol (140 ml), and bis-(2-chloroethyl)-amine hydrochloride (0.265 mole) is heated at reflux for 36 hours.[9]
-
Powdered anhydrous potassium carbonate (0.12 mole) is added to the reaction mixture, and heating is continued at reflux for an additional 80 hours.[9]
-
The hot reaction mixture is filtered by suction, and the filter cake is washed with a small amount of hot butanol.[9]
-
The combined filtrates are allowed to cool and stand overnight.[9]
-
The resulting solid product is collected by suction filtration, washed twice with 50 ml portions of diethyl ether, and dried.[9]
-
The crude product is recrystallized from a 2:1 (v/v) mixture of ethanol and diethyl ether to yield the hydrochloride salt of Ethyl 4-(piperazin-1-yl)benzoate as almost colorless, hygroscopic crystals.[9]
Workflow Visualization
The following diagram illustrates the key steps in the synthesis of Ethyl 4-(piperazin-1-yl)benzoate hydrochloride.
Caption: Synthetic workflow for Ethyl 4-(piperazin-1-yl)benzoate HCl.
Applications in Drug Discovery and Medicinal Chemistry
Ethyl 4-(piperazin-1-yl)benzoate is a valuable intermediate for the synthesis of a wide range of pharmacologically active molecules.[3] The presence of a secondary amine in the piperazine ring provides a convenient handle for further functionalization, allowing for the introduction of various substituents to modulate the biological activity of the resulting compounds.
As a Scaffold for Diverse Biological Activities
The piperazine nucleus is associated with a broad spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and antihistaminic properties.[10][11][12] By modifying the structure of Ethyl 4-(piperazin-1-yl)benzoate, researchers can develop novel derivatives with tailored therapeutic effects.
Role in the Development of Novel Therapeutics
-
Anticancer Agents: Arylpiperazine derivatives have shown promise in cancer research by inducing cytotoxic effects in tumor cells through various mechanisms, such as cell cycle arrest and inhibition of critical signaling pathways like the PI3K/Akt pathway.[4]
-
Anticonvulsants: Piperazine derivatives have been designed and synthesized as potential anticonvulsant agents, with some compounds showing efficacy in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc-PTZ) seizure models.[13]
-
Neuroprotective Agents: Certain piperazine derivatives have demonstrated neuroprotective properties against beta-amyloid-induced toxicity, suggesting their potential as lead compounds for the development of novel therapies for Alzheimer's disease.[14]
-
Antidepressant and Anxiolytic Agents: The piperazine scaffold is a key component of several drugs targeting the central nervous system. Novel piperazine derivatives have been shown to exhibit anxiolytic-like and antidepressant-like activities, often mediated through interactions with serotonergic, noradrenergic, and dopaminergic pathways.[15][16]
Synthetic Utility: Derivatization of Ethyl 4-(piperazin-1-yl)benzoate
The secondary amine of Ethyl 4-(piperazin-1-yl)benzoate is readily derivatized through various reactions, including:
-
Acylation: Reaction with acyl chlorides, such as 4-chlorobenzoyl chloride, yields the corresponding N-acyl derivatives.[17]
-
Alkylation: Reaction with alkyl halides, such as 2-bromo-4'-chloroacetophenone, results in N-alkylation of the piperazine ring.[18]
-
Reaction with Tosylates: N-alkylation can also be achieved using tosylates, for example, with p-toluenesulphonic acid (2-phenoxypropyl ester).[19]
The following diagram illustrates the versatility of Ethyl 4-(piperazin-1-yl)benzoate as a synthetic intermediate.
Caption: Derivatization pathways of Ethyl 4-(piperazin-1-yl)benzoate.
Conclusion
Ethyl 4-(piperazin-1-yl)benzoate is a fundamentally important molecule in the field of drug discovery and development. Its straightforward synthesis and the versatile reactivity of the piperazine moiety make it an invaluable building block for creating libraries of novel compounds with diverse pharmacological activities. As the quest for new and more effective therapeutics continues, the strategic use of scaffolds like Ethyl 4-(piperazin-1-yl)benzoate will undoubtedly remain a cornerstone of medicinal chemistry research.
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